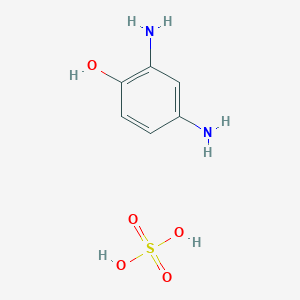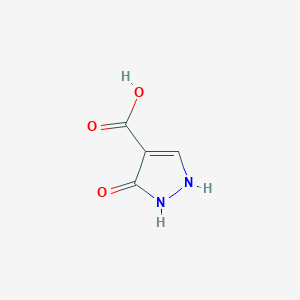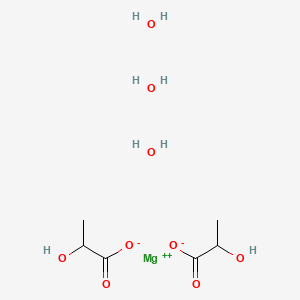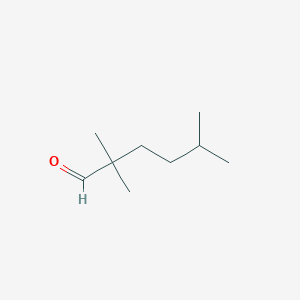![molecular formula C8H6N2O2 B1319054 Imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 648423-85-2](/img/structure/B1319054.png)
Imidazo[1,2-a]pyridine-7-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-7-carboxylic acid is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 .
Synthesis Analysis
Imidazo[1,2-a]pyridine derivatives can be synthesized through various methods. One approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method uses a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . A third approach involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis
The molecular structure of this compound consists of a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
Imidazo[1,2-a]pyridine-7-carboxylic acid and its derivatives have been explored extensively in chemical synthesis. One notable development is the fully automated continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, which marks a significant advance over traditional methods (Herath, Dahl, & Cosford, 2010). Similarly, efficient preparation methods for imidazo[1,5-a]pyridine-1-carboxylic acids have been reported, showcasing novel and efficient approaches (Tverdiy, Chekanov, Savitskiy, Syniugin, Yarmoliuk, & Fokin, 2016).
Antimicrobial and Anticandidal Activities
Research has shown that imidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit antimicrobial properties. For instance, a study synthesized imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and examined their antimicrobial activity (Turan-Zitouni, Blache, & Güven, 2001). Another study focused on synthesizing hydrazide derivatives of imidazo[1,2-a]pyridine and evaluating their anticandidal activities against various Candida species (Kaplancıklı, Turan-Zitouni, Özdemr, & Revial, 2008).
Potential Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold has been identified as a promising therapeutic agent due to its broad range of applications in medicinal chemistry. These include potential roles as anticancer, antimicrobial, antiviral, and antidiabetic agents (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016). Additionally, specific imidazo[1,2-a]pyridine derivatives have been studied as potential anticancer agents, showing inhibition of various cancer-related enzymes and cell lines (Goel, Luxami, & Paul, 2016).
Crystallographic and Binding Studies
Crystallographic studies of imidazo[1,2-a]pyridine-based compounds have provided insights into their potential therapeutic applications. For instance, a study synthesized a series of imidazo[1,2-a]pyridine-based derivatives and evaluated their anticholinesterase potential, revealing promising inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Kwong, Chidan Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).
Novel Methodologies and Applications
Research in this area also includes developing novel methodologies for synthesizing imidazo[1,2-a]pyridine derivatives. For example, a study detailed the synthesis of these compounds via C-H functionalization, a technique that plays an important role in pharmaceutical applications (Ravi & Adimurthy, 2017). Another study focused on the synthesis of imidazo[1,5-a]pyridine derivatives as stable N-heterocyclic carbenes, highlighting their versatility in organic synthesis (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors, binding to their targets and causing changes .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been studied for their potential in medicinal chemistry, suggesting they may interact with various biochemical pathways
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Imidazo[1,2-a]pyridine-7-carboxylic acid, such factors could include temperature, pH, and the presence of other compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to specific protein receptors, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . These effects can lead to changes in cell function, including alterations in cell growth, survival, and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, metabolism, and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular antioxidant capacity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKDVVKJZVLVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593145 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648423-85-2 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of IPCA in the context of "carbon dots"?
A: Research has shown that IPCA is the key fluorescent component within nanoparticles synthesized from citric acid and ethylenediamine, often referred to as "carbon dots." [] While initially assumed to be primarily composed of carbon, these nanoparticles actually derive their fluorescence from the presence of IPCA. This discovery highlights the importance of precise chemical characterization in nanomaterial research.
Q2: How was the presence and quantity of IPCA within these nanoparticles determined?
A2: Researchers employed a combination of advanced analytical techniques to confirm the presence and quantify IPCA within the nanoparticles. These techniques included:
- Solid-State Nuclear Magnetic Resonance (NMR): Various NMR experiments (¹³C, ¹³C{¹H}, ¹H–¹³C, ¹³C{¹⁴N}, and ¹⁵N) provided detailed structural information, revealing the presence of specific chemical groups and confirming the existence of IPCA. []
- Quantitative Analysis: Quantitative analysis of the ¹³C and ¹⁵N NMR spectra enabled researchers to determine the concentration of IPCA within the nanoparticles, which was found to be surprisingly high at 18 ± 2 wt%. []
Q3: What are the potential applications of IPCA based on its properties?
A: IPCA exhibits strong fluorescence with a high quantum yield of around 85 ± 5%, absorbing light at 350 nm and emitting at 450 nm. [] This property, combined with its confirmed presence within polymer nanoparticles, suggests several potential applications:
Q4: Are there any methods to isolate IPCA from the starting materials?
A4: Yes, researchers have successfully isolated IPCA from the reaction mixture using:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














